

Application Notes: Preparation of Organoboranes with Borane Dimethyl Sulfide (BH3·SMe2)

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Compound of Interest

Compound Name: *(Dimethyl sulfide)trihydroboron*

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Introduction

Borane dimethyl sulfide (BH3·SMe2), often abbreviated as BMS, is a widely used reagent in organic synthesis for the hydroboration of alkenes and alkynes. It is a stable, commercially available liquid, which makes it a convenient alternative to the gaseous diborane (B2H6) or the more reactive borane-tetrahydrofuran complex (BH3·THF).^{[1][2]} BMS offers excellent solubility in a variety of aprotic organic solvents, such as tetrahydrofuran (THF), diethyl ether, and dichloromethane.^[2] The primary application of BH3·SMe2 is in the hydroboration-oxidation reaction, a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. This method is a cornerstone of modern synthetic chemistry, providing a reliable route to alcohols that are not easily accessible through hydration methods that follow Markovnikov's rule.^{[3][4][5]}

Mechanism of Hydroboration

The hydroboration reaction involves the addition of a B-H bond across a carbon-carbon double or triple bond.^[4] The reaction proceeds through a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.^[5] This regioselectivity is primarily driven by steric factors; the bulky borane moiety preferentially approaches the less substituted end of the alkene.^[6] Electronic factors also play a role, as the boron acts as a Lewis acid and adds to the more electron-rich carbon.^{[1][6]} For every mole of BH3, three moles of alkene can be

hydroborated, leading to the formation of a trialkylborane intermediate.^[3] This intermediate is typically not isolated but is directly subjected to oxidation.^[4]

Subsequent Oxidation

The most common method for the subsequent transformation of the trialkylborane intermediate is oxidation with alkaline hydrogen peroxide (H₂O₂, NaOH).^[5] This step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same spatial position.^[4] The overall result of the hydroboration-oxidation sequence is the syn-addition of H and OH across the double bond, with the OH group at the anti-Markovnikov position.^{[4][5]}

Experimental Protocols

Safety Precautions: Borane dimethyl sulfide is a corrosive, flammable liquid that reacts violently with water, releasing flammable hydrogen gas.^[7] It also has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Glassware must be thoroughly dried to prevent decomposition of the reagent.^[8] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.^[9] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: Hydroboration-Oxidation of a Terminal Alkene (1-Octene)

This protocol describes the conversion of 1-octene to 1-octanol, demonstrating the anti-Markovnikov regioselectivity of the reaction.

Materials:

- 1-Octene
- Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH), 3 M aqueous solution

- Hydrogen peroxide (H₂O₂), 30% aqueous solution
- Diethyl ether
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- Round-bottom flask, magnetic stir bar, septa, needles, syringes
- Ice-water bath

Procedure:

Part A: Hydroboration

- Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon to ensure all moisture is removed.^[8] Allow the flask to cool to room temperature under the inert atmosphere.
- Add 1-octene (e.g., 1.12 g, 10 mmol) and anhydrous THF (20 mL) to the flask via syringe.
- Cool the stirred solution to 0 °C using an ice-water bath.^[8]
- Slowly add BH₃·SMe₂ (e.g., 0.37 mL, ~3.7 mmol, providing a slight excess of B-H bonds) to the reaction mixture dropwise via syringe over 10-15 minutes. A slow addition rate helps to control the exotherm and improve selectivity.^[3]
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part B: Oxidation

- Carefully cool the reaction mixture back to 0 °C with an ice-water bath.
- Slowly and cautiously add 3 M NaOH solution (e.g., 4 mL) to the flask.

- Very slowly, add 30% H₂O₂ (e.g., 4 mL) dropwise to the stirred mixture, ensuring the internal temperature does not rise significantly. This step is highly exothermic.
- After the addition of H₂O₂ is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour. The mixture will likely become biphasic.
- Transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 30 mL) to extract the product.
- Separate the layers and wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-octanol. The product can be further purified by distillation if necessary.

Data Presentation

Quantitative data from hydroboration reactions is crucial for assessing the efficiency and selectivity of the method.

Table 1: Regioselectivity of Alkene Hydroboration with Borane Reagents. This table illustrates the percentage of boron addition at the less substituted carbon atom, leading to the anti-Markovnikov product upon oxidation.

Alkene	Hydroborating Agent	% Boron Addition at the Least Substituted Carbon
1-Hexene	BH ₃ ·SMe ₂ / BH ₃ ·THF	94% ^[6]
Styrene	BH ₃ ·SMe ₂ / BH ₃ ·THF	80% ^[6]
2-Methyl-1-butene	BH ₃ ·SMe ₂ / BH ₃ ·THF	99%
cis-2-Pentene	BH ₃ ·SMe ₂ / BH ₃ ·THF	~50% (low selectivity)
β-Methylstyrene	BH ₃ ·THF	~83% (5:1 ratio) ^[10]

Note: The regioselectivity for styrene is lower due to the electronic influence of the phenyl group, which can stabilize a partial positive charge at the benzylic position.

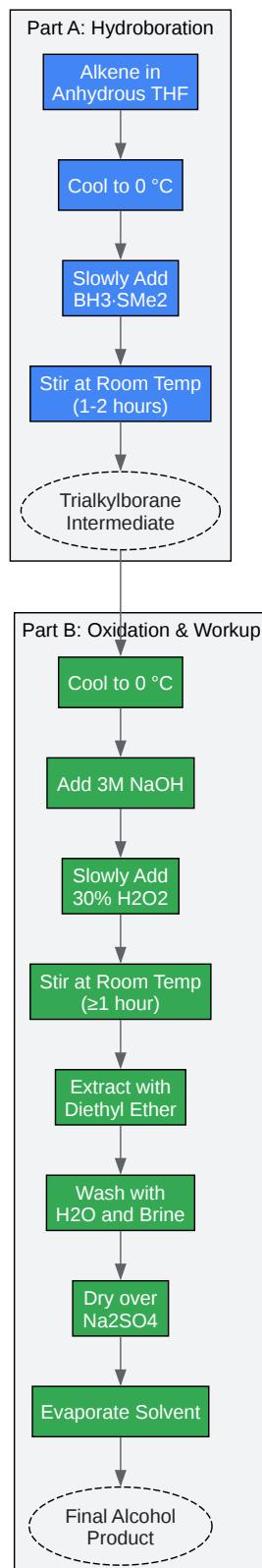
Table 2: Typical Conditions and Yields for Hydroboration-Oxidation.

Substrate	Product	Typical Yield	Reference
1-Octene	1-Octanol	>90%	[3]
Styrene	2-Phenylethanol	~80%	[11]
β -Methylstyrene	2-Phenyl-1-propanol	92%	[10]

Visualizations

Workflow and Mechanism Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the underlying chemical principles.



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Caption: Experimental workflow for the two-stage hydroboration-oxidation of an alkene.

Caption: The concerted mechanism showing anti-Markovnikov regioselectivity in hydroboration.

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